molecular formula C7H7BrN2O B12983335 Methyl 5-bromonicotinimidate

Methyl 5-bromonicotinimidate

Cat. No.: B12983335
M. Wt: 215.05 g/mol
InChI Key: YUARPTLCWBOOKD-UHFFFAOYSA-N
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Description

Methyl 5-bromonicotinimidate is an organic compound belonging to the class of nicotinamides It is a derivative of 5-bromonicotinic acid and is characterized by the presence of a bromine atom at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromonicotinimidate can be synthesized through several methods. One common approach involves the reaction of 5-bromonicotinic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate ester, which is then converted to the desired imidate by treatment with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromonicotinimidate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

    Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are employed in the presence of a base and a suitable solvent.

Major Products Formed

    Substitution Reactions: Products include various substituted nicotinamides.

    Oxidation and Reduction: Products include N-oxides and amines.

    Coupling Reactions: Products include biaryl compounds and other carbon-carbon bonded structures.

Scientific Research Applications

Methyl 5-bromonicotinimidate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with unique properties, such as luminescent and magnetic materials.

Mechanism of Action

The mechanism of action of methyl 5-bromonicotinimidate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Bromonicotinamide: Similar in structure but lacks the methyl group.

    Methyl 5-bromonicotinate: Similar but with a different functional group at the 5-position.

    Nicotinamide: Lacks the bromine atom and has different chemical properties.

Uniqueness

Methyl 5-bromonicotinimidate is unique due to the presence of both the bromine atom and the imidate functional group

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

methyl 5-bromopyridine-3-carboximidate

InChI

InChI=1S/C7H7BrN2O/c1-11-7(9)5-2-6(8)4-10-3-5/h2-4,9H,1H3

InChI Key

YUARPTLCWBOOKD-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CC(=CN=C1)Br

Origin of Product

United States

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